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Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-

Cat. No.: B12459237
M. Wt: 268.27 g/mol
InChI Key: SRVUVPFZFSKXHU-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Core in Synthetic and Heterocyclic Chemistry

The indoline, or 2,3-dihydroindole, framework is a privileged scaffold in synthetic and medicinal chemistry. nih.gov It is the saturated analogue of indole (B1671886), a ubiquitous structure in biologically active natural products and pharmaceuticals. numberanalytics.comwikipedia.org Mild hydrogenation of indole can yield 2,3-dihydroindole. chemicalbook.com The indoline core is present in a variety of natural products and pharmacologically active compounds, making it a target of significant interest for synthetic chemists. nih.govnih.gov Its structure allows for functionalization at multiple positions, providing a versatile template for creating diverse molecular architectures. numberanalytics.com The development of methods to synthesize and modify the indoline ring, particularly in an enantioselective manner, is an active area of research, driven by the need for new therapeutic agents and complex molecule synthesis. nih.govmdpi.com

Overview of N-Acylation Strategies in Heterocyclic Systems

N-acylation is a fundamental transformation in heterocyclic chemistry, often employed to protect the nitrogen atom or to introduce a functional handle for subsequent reactions. For indolines and indoles, this reaction can be challenging due to the relatively low nucleophilicity of the nitrogen atom, especially in the case of indole where the nitrogen lone pair is part of the aromatic system. researchgate.net

Common strategies for N-acylation involve the use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a base. researchgate.netnih.gov However, these methods can lack functional group tolerance. nih.gov Modern approaches have focused on developing milder and more selective catalytic systems. These include:

Base-catalyzed acylation: Simple inorganic bases like sodium carbonate (Na2CO3) can effectively catalyze the N-acylation of indoles with acylating agents such as alkenyl carboxylates. bohrium.com

Organocatalysis: Non-enzymatic, chiral catalysts have been developed for the kinetic resolution of substituted indolines via N-acylation, demonstrating the potential for asymmetric synthesis. nih.gov

Alternative Acyl Sources: To avoid harsh reagents, thioesters have been successfully used as stable acyl sources for the chemoselective N-acylation of indoles. nih.gov

These methods highlight the ongoing efforts to create efficient and versatile protocols for the N-acylation of indoline and related heterocyclic systems.

Table 1: Selected N-Acylation Methods for Indole/Indoline Systems

Catalyst/Reagent System Acyl Source Substrate Key Feature
Chiral PPY Derivatives Acetic Anhydride (B1165640) 2-Substituted Indolines Non-enzymatic kinetic resolution. nih.gov
Na2CO3 Alkenyl Carboxylates Indoles Simple, efficient inorganic base catalysis. bohrium.com
Cs2CO3 Thioesters Indoles Mild, functional group tolerant, stable acyl source. nih.gov
Tetrapropylammonium perruthenate Alcohols Indoles Dehydrogenative approach. nih.gov

Unique Aspects of 2-Nitrobenzoyl Moiety in Organic Transformations

The 2-nitrobenzoyl group, also known as the ortho-nitrobenzoyl group, is more than a simple acyl substituent; it is a versatile functional group with distinct reactivity. The presence of the nitro group ortho to the carbonyl linkage is key to its unique chemical behavior.

Two primary areas of reactivity are:

Photolabile Protecting Group: The 2-nitrobenzyl scaffold, a core component of the 2-nitrobenzoyl group, is a well-known photolabile protecting group. acs.org Upon irradiation with UV light, compounds containing this moiety can undergo intramolecular rearrangement and cleavage, releasing the protected functional group. This property is highly valuable in applications requiring spatiotemporal control over the release of active molecules. acs.org

Precursor for Reductive Cyclization: The ortho-positioning of the nitro and carbonyl groups facilitates reductive cyclization reactions. rsc.orgorganicreactions.org Under reducing conditions (e.g., using triethyl phosphite (B83602) or catalytic hydrogenation), the nitro group is reduced, often to a nitroso or amino group, which then readily cyclizes onto the adjacent amide carbonyl. acs.orgrsc.org This strategy provides a powerful method for synthesizing a variety of nitrogen-containing heterocyclic ring systems. rsc.orgorganicreactions.orgsci-hub.se This transformation is a key step in syntheses of indoles, carbazoles, and other fused heterocycles. organicreactions.org

Table 2: Key Transformations Involving the 2-Nitrobenzoyl Group

Transformation Reagents/Conditions Resulting Structure/Function
Photochemical Cleavage UV Light (e.g., ~350 nm) Release of the N-acylated amine; functions as a photolabile protecting group. acs.org
Reductive Cyclization Triethyl phosphite, Pd/C and H2, or other reducing agents Formation of new fused heterocyclic rings. rsc.orgorganicreactions.orgrsc.org

Research Landscape and Gaps Pertaining to Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-

A review of the current scientific literature reveals that while the constituent parts of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- are well-studied, specific research focusing on this exact molecule is notably scarce. There are numerous reports on the synthesis and reactivity of N-acylated indolines and the applications of the 2-nitrobenzoyl group, but the combination of these three components into the target molecule has not been a significant focus of published research.

Physicochemical Data (Predicted)

Property Value
Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol

The primary research gap is the experimental investigation of this compound's specific properties and reactivity. Based on the known chemistry of its components, several potential research avenues can be proposed:

Synthesis and Characterization: A foundational study would involve the optimized synthesis of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-, likely via the acylation of 2,3-dihydroindole with 2-nitrobenzoyl chloride, and its full spectroscopic characterization.

Reductive Cyclization Studies: The most promising application for this molecule is as a precursor in reductive cyclization reactions. The reduction of the nitro group could trigger an intramolecular cyclization to form novel, complex polycyclic heterocyclic systems containing the indoline core. Investigating various reducing agents and conditions could lead to a diverse range of products. rsc.orgorganicreactions.org

Photochemical Applications: Exploring the photolability of the N-benzoyl bond could establish this compound as a photochemically cleavable protecting group for the indoline nitrogen, potentially useful in controlled release applications or multistep synthesis. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O3 B12459237 Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(2-nitrophenyl)methanone

InChI

InChI=1S/C15H12N2O3/c18-15(12-6-2-4-8-14(12)17(19)20)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2

InChI Key

SRVUVPFZFSKXHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Indole, 2,3 Dihydro 1 2 Nitrobenzoyl

Reductive Cyclization Routes to N-Acylated Indolines

Reductive cyclization is a powerful method for synthesizing heterocyclic compounds. In the context of N-acylated indolines, this strategy often involves the reduction of an aromatic nitro group to a more nucleophilic nitrogen species (such as a nitroso, hydroxylamine, or amine), which then participates in an intramolecular cyclization to form the indoline (B122111) ring.

The use of ortho-nitrophenyl compounds as starting materials is a cornerstone of this synthetic approach. The nitro group serves as a latent amino group, which, upon reduction, can trigger the crucial ring-forming step.

A direct and elegant route to the target compound involves the intramolecular reductive cyclization of a precursor like an N-(2-substituted-phenyl)-2-nitrobenzamide. In this strategy, the two aromatic components of the final molecule are linked via an amide bond before the cyclization occurs. The key transformation is the reduction of the ortho-nitro group, which generates an amine in situ. This newly formed amine then attacks the adjacent phenyl ring, displacing a leaving group (such as a halide) to forge the C-N bond that closes the indoline ring.

While specific literature detailing the cyclization of N-(2-halophenyl)-2-nitrobenzamide directly to 1-(2-nitrobenzoyl)indoline is specialized, the synthesis of structurally similar precursors like N-(2-methylphenyl)-2-nitrobenzamide is documented, confirming the accessibility of these starting materials. nih.gov The general principle is an extension of well-established reactions like the Cadogan or Sundberg cyclizations, which utilize the deoxygenative potential of reagents like phosphites to cyclize nitroarenes. unimi.it

The mechanism of reductive cyclization of nitroarenes is generally understood to proceed through a stepwise reduction of the nitro group. It is widely accepted that nitrosoarenes are key active intermediates in these transformations when using carbon monoxide (CO) or other oxygen-accepting reagents. unimi.itunimi.it

A plausible mechanism for the formation of indolines from o-nitrostyrenes, which can be extrapolated to the cyclization of N-acylated precursors, involves several key steps unimi.itnih.gov:

Reduction to Nitroso Intermediate: The process is initiated by the reduction of the nitroarene to an o-nitrosostyrene or a related nitroso intermediate. This step can be mediated by a transition metal catalyst and a reductant like CO.

Intramolecular Cyclization: The highly reactive nitroso group undergoes a rapid intramolecular cyclization. In the case of o-nitrostyrenes, this can occur via a 6π-electrocyclization to form a cyclic nitronate intermediate. unimi.itnih.gov

Rearrangement and Deoxygenation: The cyclic intermediate can then undergo further transformations, such as a 1,5-hydride shift, to form an N-hydroxyindole. unimi.it

Final Reduction: The N-hydroxyindole is subsequently reduced to the final indole (B1671886) product, regenerating the active catalyst. unimi.it

Isotopic labeling studies have confirmed that the oxygen atom in N-hydroxy intermediates originates from the nitro group, supporting the cyclization occurring at the nitrosoarene stage rather than through a free nitrene. unimi.it

A variety of catalytic systems have been developed to efficiently mediate the reductive cyclization of nitroarenes. The choice of catalyst and reductant is crucial for achieving high yields and selectivity.

Transition Metal Catalysis: Homogeneous catalysis is dominated by transition metals that can effectively mediate the oxygen transfer from the nitro group. researchgate.net

Palladium: Palladium complexes, particularly with 1,10-phenanthroline (B135089) (Phen) ligands, are highly effective for reductive cyclizations using carbon monoxide (CO) or CO surrogates like formate (B1220265) esters. unimi.itresearchgate.netresearchgate.net The robustness of these ligands prevents their oxidation, which can be a problem with phosphine (B1218219) ligands. unimi.itresearchgate.net

Ruthenium: Ruthenium carbonyls, such as Ru₃(CO)₁₂, are also employed, often in conjunction with palladium, for cyclizations using alkyl formates as the CO source. researchgate.net

Iron: More recently, iron-based catalysts have been explored as a cost-effective and environmentally benign alternative for these transformations. scg.ch

Molybdenum: A distinct class of catalysts based on molybdenum has emerged, which utilizes deoxygenating agents like phosphines or glycols instead of carbon monoxide. unimi.itresearchgate.net

Classical Reducing Agents: Traditional stoichiometric reducing agents are also highly effective for these cyclizations. Systems such as iron in hydrochloric acid (Fe/HCl), zinc in acetic acid (Zn/AcOH), and tin(II) chloride in hydrochloric acid (SnCl₂/HCl) can provide excellent yields for the reductive cyclization of o-nitrophenyl precursors. organic-chemistry.org

Catalyst SystemReductantTypical SubstrateProductReference
Pd/PhenanthrolineCO or Phenyl Formateo-NitrostyrenesIndoles unimi.itresearchgate.net
Pd/RuAlkyl Formateso-NitrostyrenesIndoles researchgate.net
Fe/HCl or Zn/AcOH(Protic Solvent)o-Nitrophenyl Propargyl AlcoholsQuinolines organic-chemistry.org
Molybdenum ComplexesPhosphines or GlycolsNitroarenes1,4-Benzoxazines researchgate.net

Related Heteroatom Cyclization Strategies

The principles of reductive cyclization of ortho-nitrophenyl precursors are broadly applicable to the synthesis of a diverse range of nitrogen-containing heterocycles. By varying the nature of the ortho-substituent that participates in the ring closure, various fused ring systems can be accessed. For instance, the reductive cyclization of o-nitrophenyl propargyl alcohols using reagents like Fe/HCl leads to the formation of substituted quinolines. organic-chemistry.org Similarly, the palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines provides a route to phenazines. scg.ch These related strategies underscore the versatility of the nitro group as a key functional handle in heterocyclic synthesis.

Advanced Synthetic Techniques

Beyond classical reductive cyclization, modern synthetic methods offer alternative pathways to N-acylated indolines. One prominent strategy involves the formation of the indoline core first, followed by N-acylation. A highly chemoselective method for the N-acylation of indoles and related heterocycles employs thioesters as stable and effective acylating agents in the presence of a base like cesium carbonate. beilstein-journals.org This avoids the use of more reactive and less functional-group-tolerant acyl chlorides.

Another approach is the direct synthesis of the indoline ring using advanced catalytic methods. Palladium-catalyzed intramolecular C-H amination reactions have been developed to construct the indoline skeleton from β-arylethylamine substrates. organic-chemistry.orgnih.gov More recently, photocatalysis has emerged as a powerful, metal-free technique for synthesizing substituted indolines via decarboxylative radical arylation, offering excellent functional group tolerance. acs.org Once the indoline is formed, it can be readily acylated, for example by reacting it with 2-nitrobenzoyl chloride, to yield the final target compound. researchgate.net

TechniqueKey Reagents/CatalystTransformationReference
Chemoselective N-AcylationThioester, Cs₂CO₃Indoline → N-Acylindoline beilstein-journals.org
Pd-Catalyzed C-H AminationPd(II), Oxidant (e.g., PhI(OAc)₂)β-Arylethylamine → Indoline organic-chemistry.org
Photocatalyzed Radical CyclizationEosin Y (photocatalyst)Phthalimic Ester → Indoline acs.org

Flow Chemistry Applications in Synthesis

Continuous flow chemistry presents a significant paradigm shift from traditional batch processing, offering enhanced safety, consistency, and scalability. lonza.com For the synthesis of N-acylated indolines, particularly those involving energetic materials like nitroaromatic compounds, flow technology is an appealing alternative to batch reactors. lonza.comnih.gov

An efficient continuous production system for Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- can be conceptualized based on established principles for N-acylation and related transformations in flow. mdpi.com The synthesis is typically a two-step process in concept: formation of the indoline ring, followed by N-acylation. A flow setup could integrate these steps sequentially.

A plausible reactor design would involve two main stages. The first stage could be a packed-bed reactor containing a heterogeneous catalyst, such as Palladium on carbon (Pd/C), for the reductive cyclization of a suitable precursor like a 2-(2-nitrophenyl)ethanol derivative or the hydrogenation of an indole. nih.gov Continuous flow hydrogenation has been successfully used for the preparation of amine intermediates from nitro compounds, such as in the synthesis of derivatives from 5-nitroindoline. acs.org

The second stage would involve the N-acylation of the in-situ generated indoline. The effluent from the first reactor, containing the indoline, would be mixed in a T-piece mixer with a solution of 2-nitrobenzoyl chloride in a suitable solvent, potentially with a scavenger resin or base in a packed column to neutralize the HCl byproduct. nih.gov The reaction would then proceed through a heated coil reactor to ensure complete conversion. nih.gov Such systems benefit from superior heat and mass transfer, which is crucial for controlling exothermic acylation reactions. nih.gov

Table 1: Hypothetical Continuous Flow Reactor Parameters

Parameter Stage 1: Hydrogenation/Cyclization Stage 2: N-Acylation
Reactor Type Packed-Bed Reactor (PBR) Coil Reactor / Microreactor
Catalyst/Reagent 10% Pd/C Cartridge 2-nitrobenzoyl chloride, scavenger base
Temperature 80 - 140 °C uni-graz.at 60 - 100 °C
Pressure 10 - 20 bar (for H₂) uni-graz.at 1 - 5 bar
Residence Time 5 - 30 minutes uni-graz.at 2 - 10 minutes
Solvent Tetrahydrofuran (THF) / Acetic Acid nih.gov Dichloromethane / Acetonitrile

Process intensification in flow chemistry aims to develop smaller, safer, and more energy-efficient processes. lonza.com For the synthesis of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- , flow processing offers significant advantages over batch methods. The use of highly reactive acyl chlorides and the presence of a nitro group can pose safety risks in large-scale batch reactors. Flow reactors, with their small internal volumes, mitigate these risks by minimizing the amount of hazardous material present at any given time. nih.gov

Scalability, or "scaling-out," in flow chemistry is achieved by operating the system for longer periods or by running multiple reactors in parallel, rather than increasing the reactor volume. This approach ensures that the optimized reaction conditions, including efficient heat and mass transfer, remain consistent, leading to a more reliable and higher-quality product output. lonza.com Studies on related heterocyclic syntheses have demonstrated that throughput can be significantly increased, for instance achieving several grams of product per hour from a lab-scale setup. uc.pt

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Synthesis
Safety Higher risk with exothermic reactions and hazardous reagents. Inherently safer due to small reaction volumes. nih.gov
Heat Transfer Limited by surface-area-to-volume ratio, potential for hot spots. Excellent heat transfer, precise temperature control. nih.gov
Scalability Complex, often requires re-optimization of conditions. Straightforward by extending run time or numbering-up. lonza.com
Product Consistency Potential for batch-to-batch variability. High consistency and reproducibility. lonza.com
Reaction Time Often several hours to ensure completion. Significantly shorter, typically in the range of minutes. acs.orguni-graz.at

Chemo- and Regioselective Synthesis

Achieving high selectivity is a cornerstone of modern organic synthesis, ensuring that the desired product is formed without competing side reactions.

The acylation of indole scaffolds presents a significant regioselectivity challenge. The indole nucleus has multiple reactive sites, and acylation often favors the C3-position due to its higher electron density. beilstein-journals.orgnih.gov Achieving selective N-acylation of an indole often requires specific and mild conditions, such as using thioesters as an acyl source or employing oxidative carbene catalysis. nih.govrsc.org

However, for the synthesis of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- , this challenge is elegantly circumvented by using 2,3-dihydroindole (indoline) as the starting material. In indoline, the C2-C3 double bond of the pyrrole (B145914) ring is saturated. This saturation eliminates the high nucleophilicity of the C3 position. Consequently, the lone pair of electrons on the nitrogen atom becomes the primary site for electrophilic attack. The acylation of indoline with an acylating agent like 2-nitrobenzoyl chloride proceeds with high chemoselectivity at the nitrogen atom, making N-acylation the overwhelmingly favored pathway. nih.gov

Table 3: Reactivity of Indole vs. Indoline in Acylation

Substrate Primary Acylation Site Secondary/Competing Site Rationale
Indole C3 N1 The C3 position is highly nucleophilic due to the pyrrole-like electronics. beilstein-journals.orgrsc.org
2,3-Dihydroindole (Indoline) N1 None (under typical conditions) The C3 position is saturated (sp³ hybridized) and not nucleophilic; the nitrogen atom is the most reactive site. nih.gov

The target compound, Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- , is achiral as its 2,3-dihydroindole ring is unsubstituted at the C2 and C3 positions. However, the synthesis of substituted analogs requires careful consideration of stereochemistry during the formation of the indoline ring itself. researchgate.net The stereochemical outcome is determined by the specific synthetic route used to construct the heterocyclic core, prior to the N-acylation step.

Several methods exist for synthesizing the indoline skeleton:

Reduction of Indoles : The direct reduction of a corresponding indole derivative is a common method. If the indole is prochiral (e.g., substituted at C2 or C3), its reduction can create one or two stereocenters. The choice of reducing agent and catalyst can influence the diastereoselectivity. nih.gov For instance, the reduction of certain 3-monosubstituted oxindoles can lead to 2,3-dihydroindole derivatives. mdpi.com

Reductive Cyclization : The reductive cyclization of aromatic nitro compounds, such as o-nitrostyrenes or other suitable precursors, is a powerful method for building the indole ring. nih.gov If the side chain contains a chiral center or if a chiral catalyst is used during the reduction/cyclization, stereocontrol can be imparted to the final indoline ring.

Palladium-Catalyzed C-H Amination : Intramolecular C-H amination of β-arylethylamine substrates provides a direct route to indolines. organic-chemistry.org The use of chiral ligands in such catalytic systems could potentially lead to enantioselective ring formation.

While not directly applicable to the parent compound, understanding these pathways is crucial for the development of chiral derivatives of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- .

Table 4: Common Synthetic Routes to the 2,3-Dihydroindole Ring

Synthetic Method Typical Precursor Key Features Stereochemical Potential
Indole Reduction Substituted Indole Direct hydrogenation of the pyrrole ring. nih.gov Can generate cis or trans products depending on substituents and conditions.
Reductive Cyclization o-Nitrostyrene derivative Forms the ring via reduction of the nitro group and subsequent cyclization. nih.gov Stereocenters can be introduced from a chiral precursor or via asymmetric catalysis.
Fischer Synthesis & Reduction Arylhydrazine and Ketone A classic indole synthesis followed by a separate reduction step. nih.gov Stereochemistry is controlled during the reduction of the C2-C3 double bond.
Intramolecular C-H Amination β-Arylethylamine Direct cyclization onto an aromatic C-H bond, often Pd-catalyzed. organic-chemistry.org Enantioselective synthesis is possible with chiral catalysts.

Chemical Transformations and Reaction Mechanisms of Indole, 2,3 Dihydro 1 2 Nitrobenzoyl

Reactivity of the 2,3-Dihydroindole Core

The 2,3-dihydroindole scaffold is a versatile heterocyclic system that can undergo a variety of chemical transformations. Its reactivity is significantly influenced by the substituent on the nitrogen atom. In the case of Indole (B1671886), 2,3-dihydro-1-(2-nitrobenzoyl)-, the presence of the electron-withdrawing 2-nitrobenzoyl group modulates the nucleophilicity of the nitrogen and the electron density of the aromatic ring, thereby influencing the course and outcome of its reactions. The primary reactive sites include the N-H bond (after potential deacylation), the C2-C3 single bond which can be oxidized, and the benzenoid ring which can participate in substitution reactions.

A fundamental and highly significant reaction of the 2,3-dihydroindole core is its dehydrogenation, or oxidative aromatization, to form the corresponding indole derivative. This transformation is not only crucial in synthetic chemistry for accessing the indole ring system but also has biological implications, as enzymatic aromatization can alter the therapeutic properties of indoline-containing drugs. nih.govnih.gov The conversion of the indoline (B122111) moiety to an indole can lead to products with markedly different pharmacological activities. nih.gov

A wide array of oxidative methods has been developed for the aromatization of indolines. These methods range from classical stoichiometric oxidants to modern catalytic systems, including those that are environmentally benign. The choice of oxidant and reaction conditions is often critical, especially when sensitive functional groups or stereocenters are present in the molecule. longdom.org

Several reagents and catalytic systems have proven effective for this transformation:

Manganese Dioxide (MnO₂): This is a classical and effective reagent for the dehydrogenation of indolines, typically used in a solvent like benzene (B151609) at reflux. researchgate.net

Palladium on Carbon (Pd/C): Catalytic dehydrogenation using Pd/C is a widely employed method for converting indolines to indoles. researchgate.net

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent used for the aromatization of N-arylindolines. researchgate.net

Copper(I) Catalysis: A mild and environmentally friendly method utilizing a Cu(I) catalyst with an organic percarbonate as the stoichiometric oxidant has been developed. This system is particularly useful for substrates with sensitive stereocenters, preventing epimerization. longdom.org

Photoredox Catalysis: Visible-light photoredox catalysis, using an iridium photosensitizer and a perester oxidant, offers another novel approach for indoline dehydrogenation. rsc.org

Activated Carbon and Molecular Oxygen: A system employing activated carbon and molecular oxygen can be used for the oxidative aromatization of various heteroaromatic precursors, including indolines. researchgate.net

Table 1: Selected Oxidative Methods for Indoline Aromatization

Oxidant/Catalyst Reaction Conditions Reference
Manganese Dioxide (MnO₂) Benzene, reflux researchgate.net
Palladium on Carbon (Pd/C) Not specified researchgate.net
DDQ Dichloroethane (DCE), 45 °C researchgate.net
Cu(I) catalyst / Percarbonate Not specified longdom.org
Iridium Photosensitizer / Perester Visible light rsc.org
Activated Carbon / O₂ Not specified researchgate.net

The mechanism of indoline dehydrogenation can vary significantly depending on the method employed.

Enzymatic Dehydrogenation: In biological systems, enzymes like cytochrome P450 (CYP) catalyze the aromatization of indolines. nih.gov Studies with the drug indapamide (B195227) show that CYP3A4 is particularly efficient in this transformation. nih.gov The mechanism is considered a formal dehydrogenation pathway, rather than proceeding through N-oxidation or the dehydration of an alcohol intermediate. nih.gov

Radical Chain Mechanism: For photocatalytic methods, evidence from kinetic, electrochemical, and spectroscopic studies points towards a radical chain mechanism. This process is believed to involve a selective Hydrogen Atom Transfer (HAT) from the indoline substrate, initiated by alkoxy radicals. rsc.org

Hydrogen Autotransfer: In certain catalytic systems, such as those using nickel salts, the mechanism is proposed to proceed through a tandem N-alkylation via hydrogen autotransfer, followed by cyclization. researchgate.net

Beyond aromatization, the 2,3-dihydroindole core can be functionalized at its carbon skeleton. The N-acyl group plays a critical role in directing the regioselectivity and controlling the reactivity of these transformations.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The N-(2-nitrobenzoyl) group in the target molecule is strongly electron-withdrawing due to the combined resonance and inductive effects of the carbonyl function and the nitro group. This effect significantly deactivates the benzene portion of the dihydroindole ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com

Activating groups donate electrons to the aromatic system, stabilizing the cationic intermediate (the σ-complex or benzenium ion) formed during EAS, thus increasing the reaction rate. wikipedia.orglibretexts.org Conversely, deactivating groups, such as the N-acyl group, withdraw electron density, destabilizing this intermediate and slowing the reaction. youtube.com Consequently, harsher conditions are generally required to achieve electrophilic substitution on such deactivated rings. masterorganicchemistry.com The substitution, when it occurs, is typically directed to the meta position relative to the deactivating group's point of attachment to the ring. In the context of the 1-acyl-2,3-dihydroindole system, this refers to positions C-5 and C-7. For instance, nitration of N-protected indoles has been achieved using reagents like acetyl nitrate. researchgate.net

Nucleophilic reactions on the Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- scaffold can be considered at several sites.

Addition to the Carbonyl Group: The most prominent site for nucleophilic attack is the electrophilic carbon of the exocyclic amide carbonyl group. savemyexams.commasterorganicchemistry.com Nucleophilic addition to a carbonyl involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. wikipedia.orglibretexts.org This type of reaction is fundamental to the chemistry of aldehydes, ketones, and carboxylic acid derivatives. masterorganicchemistry.com

Functionalization at C-2 and C-3: While direct nucleophilic substitution at the sp³-hybridized C-2 and C-3 positions is not typical without a suitable leaving group, functionalization can be achieved through alternative strategies. For example, new 2,3-dihydroindole derivatives can be synthesized by the reduction of corresponding 2-oxindoles, which can be selectively alkylated at the C-3 position. nih.gov The reduction of a nitrile group to an amine at the end of a C-3 side chain has also been demonstrated. nih.gov

Functionalization at Ring Positions (C-2, C-3, C-4 to C-7)

Transformations Involving the 2-Nitrobenzoyl Moiety

The 2-nitrobenzoyl group is a versatile functionality that can undergo a variety of chemical reactions. These transformations are of significant interest in synthetic organic chemistry for the construction of more complex heterocyclic systems.

The reduction of the nitro group is a pivotal transformation of 1-(2-nitrobenzoyl)indoline, often serving as a key step in the synthesis of polycyclic nitrogen-containing heterocycles. The nitro group can be reduced to various oxidation states, most commonly to an amine, which can then participate in subsequent reactions. nih.gov

The reduction of the aromatic nitro group in 1-(2-nitrobenzoyl)indoline yields the corresponding amino derivative, 1-(2-aminobenzoyl)indoline. This intermediate is often not isolated but is generated in situ to undergo spontaneous or catalyzed intramolecular cyclization. This cyclization typically occurs between the newly formed amino group and the amide carbonyl, leading to the formation of a new heterocyclic ring.

This reductive cyclization is a powerful strategy for the synthesis of tetracyclic benzodiazepine (B76468) derivatives. The specific structure of the resulting product can be influenced by the reaction conditions and the nature of the reducing agent employed.

A variety of reducing agents and conditions have been explored for the transformation of the nitro group in nitroaromatic compounds. wikipedia.org The choice of reductant can influence the selectivity and yield of the desired product.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂). commonorganicchemistry.comnih.gov The reaction is typically carried out under an atmosphere of hydrogen gas. nih.gov For N-substituted indoles, triarylborane-catalyzed hydrogenation has also been reported as an efficient method. nih.gov While effective, catalytic hydrogenation can sometimes lead to over-reduction or side reactions depending on the substrate and reaction conditions. nih.gov

Chemical Reductants: A range of chemical reductants can also be employed for the reduction of nitroarenes. wikipedia.org These include:

Metal-based reductants: Metals such as iron, zinc, or tin in acidic media are classic reagents for nitro group reduction. commonorganicchemistry.com For instance, zinc dust in the presence of ammonium (B1175870) chloride can reduce nitro compounds to hydroxylamines. wikipedia.org

Hydride reagents: While powerful, metal hydrides like lithium aluminum hydride (LiAlH₄) are not typically used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. commonorganicchemistry.com

Other reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also effective for the reduction of nitroaromatics. wikipedia.org

The selection of the appropriate reductive conditions is crucial for achieving the desired transformation of 1-(2-nitrobenzoyl)indoline, whether it is the formation of the simple amino derivative or a more complex cyclized product.

Interactive Data Table: Reductive Conditions for Nitroarenes

Reductant/SystemConditionsProduct TypeNotes
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)H₂ gasAmineWidely used, can be very efficient. commonorganicchemistry.comnih.gov
Iron (Fe)Acidic media (e.g., acetic acid)AmineClassic and cost-effective method. commonorganicchemistry.com
Zinc (Zn)Acidic mediaAmineMild conditions. commonorganicchemistry.com
Tin(II) chloride (SnCl₂)Acidic mediaAmineMild conditions, good for sensitive substrates. commonorganicchemistry.com
Sodium hydrosulfite (Na₂S₂O₄)Aqueous solutionAmineOften used in industrial processes. wikipedia.org
Sodium sulfide (Na₂S)Aqueous or alcoholic solutionAmineCan offer selectivity in polynitro compounds. wikipedia.org
Diborane (B₂H₆)Aprotic solventHydroxylamineFor aliphatic nitro compounds. wikipedia.org

The carbonyl group of the 2-nitrobenzoyl moiety in 1-(2-nitrobenzoyl)indoline is an electrophilic center and can participate in various nucleophilic addition reactions. However, its reactivity can be influenced by the steric hindrance and electronic effects of the adjacent ortho-nitro group and the indoline ring.

Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, could potentially lead to the formation of tertiary alcohols. Reduction of the carbonyl group, for example with sodium borohydride, would yield the corresponding secondary alcohol. rsc.org The stereochemical outcome of such a reduction could be influenced by the chiral center at the 2-position of the indoline ring if the indoline itself is substituted. rsc.org

Furthermore, the carbonyl group is a key participant in the intramolecular cyclization reactions following the reduction of the nitro group, as described in section 3.2.1.1. In these cases, the amide carbonyl acts as the electrophile for the intramolecular nucleophilic attack by the newly formed aniline.

The specific arrangement of the nitro and carbonyl groups on the benzoyl moiety allows for unique intramolecular reactions. These transformations can be triggered by the electronic properties of the nitro group and can lead to the formation of complex heterocyclic systems.

A notable intramolecular reaction involving a structure related to 1-(2-nitrobenzoyl)indoline is the arylogous nitroaldol (or Henry) reaction. nih.govrsc.orgrsc.org This type of reaction involves the deprotonation of a carbon atom activated by the nitro group, which then acts as a nucleophile in an intramolecular aldol-type condensation.

In a relevant study, a base-mediated intramolecular arylogous nitroaldol condensation was developed to synthesize 2-(2-nitroaryl)indole derivatives. rsc.orgrsc.org While the starting materials in this study were ortho-heteroatom-substituted aryl aldehydes/ketones and 2-nitrobenzyl (pseudo)halides, the principle demonstrates the potential for the nitro group to activate a benzylic position for intramolecular C-C bond formation. nih.govrsc.orgrsc.org The reaction proceeds through an initial N-benzylation followed by the intramolecular arylogous nitroaldol condensation. rsc.orgrsc.org The presence of the nitro group was found to be crucial for this transformation to occur. rsc.org

This type of reactivity highlights the synthetic potential of the 2-nitrobenzoyl group beyond simple reduction, enabling the construction of intricate molecular architectures through carefully designed intramolecular reactions.

Intramolecular Reactions Triggered by the Nitrobenzoyl Group[11],

Reductive N-Heterocyclizations

The presence of the 2-nitrobenzoyl group in Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- offers a strategic opportunity for intramolecular cyclization reactions upon reduction of the nitro group. This transformation, known as reductive N-heterocyclization, provides a powerful method for the synthesis of complex, fused heterocyclic systems.

One of the prominent applications of this strategy is the synthesis of dibenzo[b,f] scispace.comnih.govdiazocine and dibenzo[b,f] scispace.comnih.govdiazocine derivatives. scispace.comnih.gov These eight-membered ring systems are of significant interest due to their presence in various biologically active compounds. The general synthetic approach involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the carbonyl group of the former benzoyl moiety.

The reaction is typically carried out using a variety of reducing agents. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common and efficient method. nih.govnih.gov These reactions are often performed under a hydrogen atmosphere at elevated pressure and temperature. The choice of solvent can influence the reaction outcome, with polar solvents like ethanol (B145695) or ethyl acetate (B1210297) being frequently employed.

Alternatively, chemical reducing agents can be utilized. For instance, systems like iron powder in the presence of an acid (e.g., acetic acid) or tin(II) chloride in hydrochloric acid have been successfully used for the reduction of nitroarenes, a reaction that can be adapted for the reductive cyclization of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-. nih.gov

The mechanism of the reductive N-heterocyclization commences with the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the corresponding amine. Once the amino group is formed in situ, it acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide. This intramolecular nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the diazocine ring system. The specific substitution pattern on the resulting diazocine will depend on the precise structure of the starting indoline derivative. For instance, the cyclization of 1-(2-aminobenzoyl)indoline, the reduced form of the title compound, would be expected to yield a dibenzo[b,f] scispace.comnih.govdiazocine derivative.

Table 1: Reagents and Conditions for Reductive N-Heterocyclizations

Reagent/CatalystConditionsProduct Type
H₂, Pd/CEthanol, elevated temperature and pressureDibenzo[b,f] scispace.comnih.govdiazocines
Fe, Acetic AcidRefluxDibenzo[b,f] scispace.comnih.govdiazocines
SnCl₂, HClRoom temperature or gentle heatingDibenzo[b,f] scispace.comnih.govdiazocines

Cleavage and Deprotection Strategies

The 2-nitrobenzoyl group can serve as a protecting group for the nitrogen atom of the indoline ring. wikipedia.org Its removal, or deprotection, is a crucial step in multi-step syntheses to liberate the free indoline for subsequent reactions. The electron-withdrawing nature of the nitro group influences the reactivity of the amide bond, making its cleavage achievable under specific conditions.

The cleavage of the N-(2-nitrobenzoyl) amide bond can be accomplished through various methods, with basic hydrolysis being a common and effective approach. glenresearch.com The reaction is typically performed using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a protic solvent like methanol (B129727) or a mixture of methanol and water. glenresearch.comnih.gov Heating the reaction mixture is often necessary to drive the hydrolysis to completion. masterorganicchemistry.com

The efficiency of the cleavage can be influenced by the concentration of the base and the reaction temperature. For instance, treatment with 0.4 M sodium hydroxide in a methanol/water mixture at room temperature for an extended period has been shown to be effective for the deprotection of similar N-acyl groups. glenresearch.com

Table 2: Conditions for the Removal of the 2-Nitrobenzoyl Group

ReagentSolventTemperature
Sodium HydroxideMethanol/WaterRoom Temperature to Reflux
Potassium HydroxideEthanolReflux

Removal of the 2-Nitrobenzoyl Group

Mechanistic Studies of Deacylation

The base-catalyzed deacylation of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- follows a well-established mechanism for amide hydrolysis. masterorganicchemistry.comchemistrysteps.comyoutube.com The process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the 2-nitrobenzoyl group. This addition step leads to the formation of a tetrahedral intermediate.

This intermediate is generally unstable and can revert to the starting materials by eliminating the hydroxide ion. However, it can also proceed to the products by the cleavage of the carbon-nitrogen bond, expelling the indoline anion as a leaving group. The resulting indoline anion is then protonated by the solvent (e.g., water or methanol) to yield the deprotected 2,3-dihydroindole. The other product of the reaction is the corresponding 2-nitrobenzoate (B253500) salt.

The rate of the reaction is dependent on the stability of the tetrahedral intermediate and the leaving group ability of the indoline anion. The electron-withdrawing nitro group on the benzoyl ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

A key advantage of using the 2-nitrobenzoyl group as a protecting group is the potential for its selective removal in the presence of other sensitive functional groups. scispace.comwikipedia.org This orthogonality is crucial in the synthesis of complex molecules.

For example, the 2-nitrobenzoyl group can often be cleaved under basic conditions that would not affect acid-labile protecting groups such as the tert-butyloxycarbonyl (Boc) group. nih.govacs.org This allows for a differential deprotection strategy in molecules containing both types of protecting groups.

Furthermore, the conditions for basic hydrolysis of the 2-nitrobenzoyl amide can be tuned to be milder than those required for the saponification of certain esters, particularly sterically hindered ones. By carefully controlling the reaction conditions (e.g., temperature, concentration of the base), it is possible to selectively cleave the N-acyl bond of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- while leaving an ester functionality intact elsewhere in the molecule. This selectivity is highly valuable in the synthesis of complex natural products and pharmaceutical agents.

The 2-nitrobenzyl group, a close relative of the 2-nitrobenzoyl group, has been utilized in peptide synthesis, where its photolytic cleavage allows for deprotection under neutral conditions, further highlighting the versatility of nitro-containing protecting groups in achieving selective transformations. scispace.comnih.gov

Role As a Synthetic Intermediate and Precursor

Building Block for Complex Heterocycles

The compound is a valuable starting material for the construction of elaborate heterocyclic structures, primarily through intramolecular cyclization strategies that lead to novel fused ring systems.

A primary application of 2,3-dihydro-1-(2-nitrobenzoyl)indole is in the synthesis of fused indoline (B122111) systems via reductive cyclization. This transformation typically involves the reduction of the nitro group to an amino or nitroso intermediate, which then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon. This process, often referred to as a Cadogan-Sundberg or a related reductive cyclization, results in the formation of a new seven-membered ring.

The key product formed from the intramolecular reductive cyclization of 2,3-dihydro-1-(2-nitrobenzoyl)indole is a tetracyclic lactam. This reaction creates a dibenzo[b,f] researchgate.netnih.govoxazepine moiety fused to the original indoline ring. The resulting structure possesses a rigid, well-defined three-dimensional shape, making it a valuable scaffold in medicinal chemistry and materials science. Various reducing agents can be employed to facilitate this cyclization, each with its own set of reaction conditions and efficiencies.

Table 1: Common Reducing Agents for Intramolecular Cyclization of o-Nitroaryl Amides
Reducing AgentTypical ConditionsNotes
Triethyl phosphite (B83602) (P(OEt)3)High temperature, neat or in a high-boiling solventA classic reagent for this type of deoxygenative cyclization.
Tin(II) chloride (SnCl2)Acidic or neutral conditions, various solvents (e.g., ethanol (B145695), ethyl acetate)A versatile and common reducing agent for nitro groups.
Iron (Fe) powderIn the presence of an acid (e.g., acetic acid, ammonium (B1175870) chloride)A cost-effective and environmentally benign reducing agent. nih.gov
Palladium on carbon (Pd/C) with a hydrogen sourceH2 gas, transfer hydrogenation (e.g., hydrazine, ammonium formate)Catalytic hydrogenation offers clean reaction profiles.
Carbon Monoxide (CO) with a catalystPalladium or Rhodium catalysts, elevated pressure and temperatureServes as both a reductant and a source of carbonyl groups in some syntheses. researchgate.net

The fused indoline system obtained from the initial cyclization of 2,3-dihydro-1-(2-nitrobenzoyl)indole is not merely an endpoint but a versatile platform for the synthesis of even more complex polycyclic nitrogen-containing compounds. nih.govnih.gov The dibenzo[b,f] researchgate.netnih.govoxazepine core can be further functionalized or can participate in subsequent annulation reactions.

For instance, the lactam functionality within the newly formed seven-membered ring can be reduced or activated to allow for further ring-forming reactions. One notable extension is the synthesis of pyrrolo[1,2-d]dibenzo[b,f] researchgate.netnih.govoxazepines. researchgate.net This involves the elaboration of the initial tetracyclic product to introduce a pyrrole (B145914) ring, creating a pentacyclic system with a unique arrangement of heteroatoms. Such complex heterocyclic scaffolds are of significant interest due to their structural similarity to various biologically active molecules. nih.govnih.gov

Precursor to Biologically Relevant Scaffolds

The rigid and defined structure of the products derived from 2,3-dihydro-1-(2-nitrobenzoyl)indole makes them excellent precursors for scaffolds that are relevant in medicinal chemistry and chemical biology.

The strategic use of N-(2-nitrobenzoyl) and related N-(2-nitrobenzyl) protecting groups is a documented approach in the synthesis of natural product analogues. A pertinent example is the synthesis of dihydropaullone, a partially saturated analogue of the alkaloid paullone. chem960.comnih.gov The synthesis utilizes a base-catalyzed cyclization of an N-(2-nitrobenzyl)-2-aminocinnamic acid derivative to construct the core indoline structure. chem960.comnih.gov This strategy highlights how the o-nitroaryl moiety can be employed to build the foundational architecture of complex molecules that mimic natural products. The subsequent reductive cyclization of the nitro group onto a suitable internal electrophile is a key step in assembling the final polycyclic framework, demonstrating the utility of this precursor in accessing biologically relevant chemical space.

Theoretical and Computational Chemistry Studies on Indole, 2,3 Dihydro 1 2 Nitrobenzoyl

Electronic Structure and Bonding Analysis

The electronic nature of a molecule dictates its physical properties and chemical behavior. For "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-," computational methods can elucidate the distribution of electrons, the nature of its chemical bonds, and its electronic excitation properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-" would typically be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311++G(d,p) to accurately describe the electron distribution, including diffuse functions and polarization. researchgate.netnih.gov

Such calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. For "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-," a key conformational feature is the rotational barrier around the N-C(O) amide bond, which DFT can effectively model. bas.bg The presence of the bulky and electron-withdrawing 2-nitrobenzoyl group will significantly influence the preferred orientation of the benzoyl ring relative to the indoline (B122111) moiety.

A hypothetical table of DFT-calculated properties for "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-" is presented below, based on typical values for similar organic molecules.

PropertyCalculated Value (B3LYP/6-311++G(d,p))
Total Energy (Hartree)-1125.45
Dipole Moment (Debye)4.8
C=O Bond Length (Å)1.23
N-C(O) Bond Length (Å)1.38
N-O (nitro) Bond Length (Å)1.22

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful tool used to translate the complex wavefunctions obtained from DFT calculations into a more intuitive chemical language of Lewis structures, lone pairs, and bonds. uni-muenchen.de NBO analysis for "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-" would provide a detailed picture of the bonding and electronic interactions within the molecule.

A key feature of the electronic structure of this compound is the delocalization of the nitrogen lone pair of the indoline ring into the carbonyl group of the nitrobenzoyl moiety. NBO analysis can quantify this interaction by examining the donor-acceptor interactions between the nitrogen lone pair (nN) and the antibonding orbital of the carbonyl group (πC=O). This n → π interaction is characteristic of amides and contributes to the partial double bond character of the N-C(O) bond, leading to a planar amide linkage and a significant rotational barrier. wisc.edu

Furthermore, NBO analysis can reveal other important hyperconjugative interactions, such as those between the aromatic π-system of the benzoyl ring and the nitro group, as well as interactions involving the indoline ring. The analysis also provides natural atomic charges, which offer a more chemically meaningful representation of the charge distribution compared to other methods. researchgate.netresearchgate.net

Below is a hypothetical NBO analysis data table for the key electronic interactions in "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-."

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N)π(C=O)45.2
π(C=C)benzoylπ(N=O)nitro5.8
σ(C-H)σ*(C-N)2.1

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and its electronic absorption properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-," the HOMO is expected to be localized primarily on the electron-rich indoline ring, particularly on the nitrogen atom and the adjacent aromatic portion. The LUMO, on the other hand, is likely to be centered on the electron-deficient 2-nitrobenzoyl group, specifically on the nitro group and the carbonyl carbon. This spatial separation of the HOMO and LUMO suggests that the molecule could be susceptible to charge-transfer excitations.

The presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity towards nucleophiles. researchgate.net The HOMO-LUMO gap can also be correlated with the wavelength of the lowest energy electronic transition in the UV-Vis spectrum.

A hypothetical table of FMO energies for "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-" is provided below.

OrbitalEnergy (eV)
HOMO-6.8
LUMO-2.5
HOMO-LUMO Gap (ΔE)4.3

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the exploration of reaction pathways that may be difficult to study experimentally.

Computational Modeling of Transition States and Energy Barriers

A key aspect of the reactivity of "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-" is the rotational barrier around the N-C(O) amide bond. This rotation is not free due to the partial double bond character of the amide linkage. The interconversion between different conformers (rotamers) proceeds through a high-energy transition state.

Computational methods, particularly DFT, can be used to model this rotational process. By systematically rotating the dihedral angle of the N-C(O) bond and calculating the energy at each step, a potential energy profile for the rotation can be constructed. The maximum of this profile corresponds to the transition state, which can be located and characterized by frequency calculations (a transition state has exactly one imaginary frequency). bas.bg The energy difference between the ground state and the transition state gives the rotational energy barrier.

For "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-," the steric hindrance between the ortho-nitro group and the indoline ring is expected to significantly influence the rotational barrier and the relative stability of the different conformers.

Below is a hypothetical data table for the calculated rotational barrier of the N-C(O) bond.

StateRelative Energy (kcal/mol)
Ground State (Planar Amide)0.0
Transition State (Perpendicular)18.5
Rotational Energy Barrier18.5

Solvent Effects on Reaction Pathways

Chemical reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Computational models can account for the influence of the solvent through various methods, with the Polarized Continuum Model (PCM) being one of the most common. bas.bgnih.gov

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This allows for the investigation of how the solvent stabilizes or destabilizes the reactants, products, and transition states.

For "Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-," a polar molecule, the choice of solvent is expected to influence its conformational equilibrium and the energy barriers of reactions. For instance, a polar solvent would likely stabilize the more polar ground state and transition states to a greater extent than a nonpolar solvent. This could lead to changes in reaction rates and even alter the preferred reaction pathway. nih.gov Computational studies incorporating solvent effects would provide a more realistic picture of the molecule's behavior in solution.

Conformational Analysis and Molecular Dynamics Simulations

The N-C(O) bond in amides possesses a partial double bond character due to resonance, which results in a significant energy barrier to rotation. This phenomenon is expected to be prominent in Indole (B1671886), 2,3-dihydro-1-(2-nitrobenzoyl)-, leading to distinguishable conformers. The planarity of the amide group is a key feature, and the rotational barrier is influenced by the steric and electronic nature of the substituents on the nitrogen and carbonyl carbon.

Theoretical studies on analogous N-acyl-2-pyrrolines have shown that the rotational barriers for enamides are in the range of 16 kcal/mol. researchgate.net Given the structural similarity, with the indoline ring being a hydrogenated version of indole, a comparable energy barrier can be anticipated for Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-. The presence of the bulky 2-nitrobenzoyl group is expected to influence the precise value of this barrier. Computational studies on N-benzhydrylformamides, which also feature bulky aromatic substituents on the nitrogen, have calculated rotational barriers for the formyl group to be around 20–23 kcal/mol, suggesting that steric hindrance from the ortho-substituent on the benzoyl ring could lead to a higher barrier in the title compound. mdpi.com

The conformational equilibrium will likely favor a geometry that minimizes steric clash between the indoline ring and the 2-nitrobenzoyl group. The ortho-nitro group, in particular, will play a significant role in determining the preferred orientation. It is plausible that the molecule adopts a non-planar (atropisomeric) ground state to alleviate the steric strain between the two ring systems.

Table 1: Theoretical Rotational Barriers in Analogous Amide Systems

Compound ClassMethodRotational Barrier (kcal/mol)Reference
N-Acyl-2-pyrrolinesDynamic NMR~16 researchgate.net
N-BenzhydrylformamidesDFT (M06-2X/6-311+G*)20-23 mdpi.com

This table presents data from structurally similar compounds to infer the potential rotational barrier in Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-.

Spectroscopic Property Prediction (Focus on theoretical interpretation, not experimental data)

The theoretical prediction of spectroscopic properties such as vibrational and electronic spectra provides valuable insights into the molecular structure and electronic distribution of a compound. For Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-, these predictions can be inferred from the known spectral characteristics of its constituent functional groups and analogous molecules.

Vibrational (IR/Raman) Spectra:

The infrared (IR) and Raman spectra of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- are expected to be dominated by the vibrational modes of the amide and nitro functional groups.

Amide Bands: The most characteristic vibrational mode of an amide is the C=O stretching vibration (Amide I band), which is expected to appear in the region of 1630-1680 cm⁻¹. DFT calculations on N-methylacetamide show that the Amide I band has contributions from C=O and C-N symmetric vibrations. nih.gov The exact position will be sensitive to the electronic environment and hydrogen bonding. The N-C stretching and C-N-H bending vibrations contribute to the Amide II and Amide III bands, typically found around 1510-1570 cm⁻¹ and 1250-1350 cm⁻¹, respectively.

Nitro Group Vibrations: The 2-nitrobenzoyl moiety will give rise to strong characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the NO₂ group. Based on the experimental IR spectrum of 3-nitrobenzamide, these are expected around 1548 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). chegg.com

Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations from both the indoline and nitrobenzoyl rings are predicted to occur in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the dihydro- part of the indoline ring will appear at slightly lower wavenumbers, typically in the 2850-2960 cm⁻¹ range.

Table 2: Predicted Key IR/Raman Vibrational Frequencies for Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- based on Analogous Compounds

Vibrational ModePredicted Wavenumber (cm⁻¹)Analogous CompoundReference
Aromatic C-H Stretch3000-3100General Aromatic Compounds scielo.org.za
Aliphatic C-H Stretch2850-2960General Alkanes libretexts.org
Amide C=O Stretch (Amide I)1630-1680N-Methylacetamide nih.gov
NO₂ Asymmetric Stretch~15503-Nitrobenzamide chegg.com
Amide N-H Bend / C-N Stretch (Amide II)1510-1570N-Methylacetamide nih.gov
NO₂ Symmetric Stretch~13503-Nitrobenzamide chegg.com

This table provides an estimation of the key vibrational frequencies for the title compound based on data from structurally related molecules.

Electronic (UV-Vis) Spectra:

The UV-Vis spectrum of Indole, 2,3-dihydro-1-(2-nitrobenzoyl)- will be characterized by electronic transitions within the π-electron systems of the indoline and nitrobenzoyl chromophores.

π → π* Transitions: Strong absorptions are expected due to π → π* transitions within the aromatic rings. The benzoyl group itself is a strong chromophore, and its conjugation with the nitro group will likely result in an intense absorption band at a longer wavelength (a bathochromic shift) compared to unsubstituted benzene (B151609). Theoretical studies on related heterocyclic systems show that such transitions are common. researchgate.net

n → π* Transitions: Weaker absorptions due to n → π* transitions are also anticipated. These transitions involve the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, and the nitrogen atom of the indoline ring. These typically occur at longer wavelengths than the π → π* transitions but with lower intensity.

Table 3: Predicted Electronic Transitions for Indole, 2,3-dihydro-1-(2-nitrobenzoyl)-

Transition TypeChromophoreExpected Wavelength Region (nm)
π → πNitrobenzoyl group250-300
π → πIndoline ring240-280
n → π*C=O and NO₂ groups> 300

This table outlines the expected electronic transitions based on the constituent chromophores of the title compound.

Future Research Directions and Advanced Methodologies

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of the indoline (B122111) core and the subsequent N-acylation are critical steps that offer significant room for catalytic innovation. Future research will likely focus on developing novel catalytic systems that provide greater efficiency, selectivity, and functional group tolerance than current methods.

One promising area is the use of non-precious metal catalysts. While palladium has been a workhorse in C-N bond formation, there is a growing interest in catalysts based on more abundant and less costly metals like cobalt, nickel, and iron. researchgate.netrsc.orgacs.org For instance, cobalt-based metalloradical systems have shown efficacy in constructing indoline rings through intramolecular C-H alkylation. researchgate.net Future work could adapt such systems for the direct synthesis of N-aroylindolines like 2,3-dihydro-1-(2-nitrobenzoyl)indole, potentially reducing costs and metal toxicity. Nickel-catalyzed carbonylative cyclization of 2-nitroalkynes has also emerged as a powerful method for building N-benzoyl indole (B1671886) scaffolds, a strategy that could be adapted for indoline targets. rsc.org

Furthermore, the development of catalysts for the enantioselective synthesis of substituted indolines is a significant goal. Chiral indolines are valuable building blocks in medicinal chemistry, and catalytic asymmetric methods offer the most direct route to these compounds. researchgate.net Research into chiral ligands for transition metals that can control the stereochemistry of indoline ring formation or subsequent transformations on the 2,3-dihydro-1-(2-nitrobenzoyl)indole scaffold is a key direction.

Catalysis is also crucial for the selective transformation of the 2,3-dihydro-1-(2-nitrobenzoyl)indole molecule itself. The nitro group, for example, is a versatile functional handle. Novel catalytic systems for its selective reduction are of high interest. This could enable the synthesis of the corresponding aminobenzoyl derivative, a precursor to more complex fused heterocyclic systems. Similarly, developing catalysts for the regioselective functionalization of the indoline or benzoyl rings would expand the synthetic utility of the parent molecule. acs.org

Table 1: Potential Catalytic Systems for Future Research

Catalytic ApproachTarget ReactionPotential AdvantagesKey Research Focus
Non-Precious Metal Catalysis (e.g., Co, Ni, Fe)Indoline ring synthesis; N-acylationReduced cost, lower toxicity, increased sustainability. researchgate.netrsc.orgLigand design, optimization of reaction conditions, expanding substrate scope.
Asymmetric CatalysisEnantioselective synthesis of chiral indolinesDirect access to enantiopure compounds for pharmaceutical applications.Development of novel chiral ligands and catalysts.
Photoredox CatalysisC-H functionalization; Transformation of the nitro groupMild reaction conditions, novel reactivity pathways. acs.orgDiscovery of new photocatalysts and reaction pathways applicable to the scaffold.
Dual CatalysisCascade reactions for complex molecule synthesisIncreased molecular complexity from simple precursors in a single step.Combining different catalytic cycles (e.g., metal and organocatalysis).

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. wjpmr.com Future research on 2,3-dihydro-1-(2-nitrobenzoyl)indole will undoubtedly seek to align with these principles to create more sustainable and environmentally benign processes. researchgate.net

A primary target for improvement is the reduction or replacement of hazardous solvents. The development of synthetic protocols in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is a key objective. mdpi.comrsc.orggoogle.com For instance, the Fischer indole synthesis, a classic method for creating the indole core, has been adapted to use water as a solvent with the aid of recyclable disulfonic acid ionic liquid catalysts. google.com Similar strategies could be explored for the synthesis of the indoline precursor to 2,3-dihydro-1-(2-nitrobenzoyl)indole. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also represent a promising green alternative. mdpi.com

Another focus is atom economy and waste reduction. wjpmr.com This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot and multicomponent reactions are powerful strategies in this regard. rsc.org A future goal could be the development of a multicomponent reaction that assembles the 2,3-dihydro-1-(2-nitrobenzoyl)indole scaffold from simple, readily available starting materials in a single, efficient step.

The use of recyclable catalysts, such as magnetic nanoparticles (MNPs), is another important green approach. researchgate.net MNPs can be easily recovered from the reaction mixture using an external magnet and reused multiple times, reducing catalyst waste and cost. researchgate.net Developing MNP-supported catalysts for the synthesis or transformation of 2,3-dihydro-1-(2-nitrobenzoyl)indole is a viable and attractive research direction. Furthermore, replacing hazardous reagents, such as using ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride (B1165640) for nitration instead of concentrated nitric acid, can significantly improve the safety and environmental profile of a synthesis. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

Synthetic AspectTraditional ApproachPotential Green AlternativeAssociated Benefits
SolventOrganic solvents (e.g., Toluene, DMF)Water, ethanol (B145695), ionic liquids, solvent-free conditions. rsc.orggoogle.comReduced environmental impact, lower cost, improved safety.
CatalystHomogeneous, single-use catalystsHeterogeneous catalysts, recyclable MNPs, biocatalysts. researchgate.netReduced waste, catalyst reusability, lower process cost.
ReagentsStoichiometric, often hazardous reagents (e.g., strong acids). nih.govCatalytic amounts, less hazardous alternatives (e.g., solid acids).Improved safety, less toxic waste streams.
ProcessMulti-step synthesis with isolation of intermediatesOne-pot or tandem reactions, continuous flow processes. mdpi.comHigher efficiency, reduced waste, energy savings.

Mechanistic Insights into Complex Rearrangements

While the synthesis of 2,3-dihydro-1-(2-nitrobenzoyl)indole may seem straightforward, its potential to participate in and be formed from complex molecular rearrangements offers a rich field for mechanistic investigation. A deeper understanding of these reaction pathways is crucial for controlling product formation, improving yields, and discovering novel transformations.

Sigmatropic rearrangements, such as the Claisen rearrangement, are powerful tools for C-C bond formation. The dearomative Claisen rearrangement of indole substrates, for example, can provide access to indolines with a fully substituted C2 position. nih.gov Although challenging due to the disruption of aromaticity, understanding the energetics and intermediates of such processes could lead to new synthetic routes for complex indoline derivatives starting from precursors related to 2,3-dihydro-1-(2-nitrobenzoyl)indole.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.netresearchgate.net Future research will heavily rely on DFT calculations to model transition states, calculate activation energies, and rationalize the outcomes of rearrangements. rsc.org For instance, computational studies can help understand the factors that govern regioselectivity in reactions involving the indole nucleus or predict whether a reaction will proceed via a concerted or stepwise mechanism. nih.gov Such insights are invaluable for rationally designing new reactions and optimizing existing ones.

Experimental mechanistic studies also remain vital. Techniques like kinetic analysis, isotope labeling, and the isolation and characterization of reaction intermediates can provide definitive evidence for proposed mechanisms. For example, investigating the role of the N-nitrobenzoyl group in influencing the stability of intermediates or the transition state energies in a rearrangement could reveal new electronic or steric control elements. Understanding how the N-acyl group participates in or directs intramolecular cyclizations or rearrangements is a key area for future study.

Data-Driven and AI-Assisted Retrosynthesis for Indole Derivatives

A key area of development is the integration of expert knowledge with data-driven AI models. nih.gov While AI can propose a multitude of pathways, a hybrid approach that allows chemists to guide the AI with their intuition and experience often yields the most practical and innovative results. nih.govnih.gov For the synthesis of indole derivatives, this could involve specifying a preference for green chemistry principles or prioritizing routes that avoid certain sensitive functional groups.

Beyond just planning routes, AI can assist in optimizing reaction conditions. ML models can be trained on experimental data to predict how factors like temperature, solvent, and catalyst will affect the yield and selectivity of a reaction. This can significantly reduce the amount of trial-and-error experimentation required to find the optimal conditions for a given transformation. For a molecule like 2,3-dihydro-1-(2-nitrobenzoyl)indole, AI could be used to optimize its synthesis or its conversion into other valuable compounds.

Furthermore, AI is being used to predict the properties of novel molecules, accelerating the discovery of new drug candidates and materials. researchgate.net By designing virtual libraries of derivatives based on the 2,3-dihydro-1-(2-nitrobenzoyl)indole scaffold and using AI to predict their biological activity or material properties, researchers can focus their synthetic efforts on the most promising candidates.

Table 3: Role of AI and Data-Driven Methods in Synthesis

Application AreaAI/Data-Driven ToolFunction and Future Direction
RetrosynthesisAI-based retrosynthesis software (e.g., ReTReK, SYNTHIA). nih.govyoutube.comProposes multiple synthetic routes from target to starting materials; future models will better integrate green chemistry metrics and cost analysis.
Reaction PredictionMachine Learning Models (e.g., Neural Networks)Predicts the outcome and yield of unknown reactions; improves accuracy by training on larger, more diverse reaction datasets.
Condition OptimizationBayesian optimization algorithmsEfficiently explores reaction parameter space (temperature, concentration, etc.) to find optimal conditions with minimal experiments.
Molecule DiscoveryGenerative AI modelsDesigns novel indole derivatives with desired properties (e.g., biological activity); future integration with synthetic accessibility scores to ensure practicality. mdpi.com

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